BenchChemオンラインストアへようこそ!

Org 3770 glucuronide

Drug metabolism Glucuronide conjugation Bioanalytical method development

Org 3770 glucuronide (CAS 125426-33-7) is a chemically defined, single-enantiomer (S)-carbamoyl O-β-D-glucuronide conjugate of 2-demethyl-mirtazapine (2-demethyl-Org 3770), the 6-aza analogue of the tetracyclic antidepressant mianserin. Its molecular formula is C₂₃H₂₅N₃O₈ (MW 471.5 g/mol), bearing a glucuronyl ester linkage at the N2-carbamoyl carbonyl of the demethylated parent scaffold.

Molecular Formula C23H25N3O8
Molecular Weight 471.5 g/mol
CAS No. 125426-33-7
Cat. No. B1200599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg 3770 glucuronide
CAS125426-33-7
SynonymsOrg 3770 glucuronide
Org 3770 glucuronide, (R)-isomer
Org-3770-glucuronide
Molecular FormulaC23H25N3O8
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESC1CN2C(CN1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4CC5=C2N=CC=C5
InChIInChI=1S/C23H25N3O8/c27-16-17(28)19(21(30)31)33-22(18(16)29)34-23(32)25-8-9-26-15(11-25)14-6-2-1-4-12(14)10-13-5-3-7-24-20(13)26/h1-7,15-19,22,27-29H,8-11H2,(H,30,31)/t15-,16+,17+,18-,19+,22+/m1/s1
InChIKeyGFGVDJCMKUMBBF-OIFKZHMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Org 3770 Glucuronide (CAS 125426-33-7): Identity, Structural Class, and Procurement-Relevant Characteristics


Org 3770 glucuronide (CAS 125426-33-7) is a chemically defined, single-enantiomer (S)-carbamoyl O-β-D-glucuronide conjugate of 2-demethyl-mirtazapine (2-demethyl-Org 3770), the 6-aza analogue of the tetracyclic antidepressant mianserin [1]. Its molecular formula is C₂₃H₂₅N₃O₈ (MW 471.5 g/mol), bearing a glucuronyl ester linkage at the N2-carbamoyl carbonyl of the demethylated parent scaffold . The compound was originally synthesized and structurally confirmed as identical to the isolated human metabolite of the antidepressant drug mirtazapine (Remeron®) by Organon investigators [1]. It is catalogued in the MeSH Supplementary Concept database under Unique ID C063401, with the explicit annotation that the Registry Number (125426-33-7) refers to the (S)-isomer; the corresponding (R)-isomer is assigned CAS 125426-32-6 [2]. This compound serves as a phase II metabolite reference standard for bioanalytical method development, pharmacokinetic modeling, and metabolite identification workflows involving the mirtazapine metabolic pathway.

Why Generic Substitution of Org 3770 Glucuronide (CAS 125426-33-7) with Other Mirtazapine Glucuronide Species Is Scientifically Unreliable


The mirtazapine metabolic pathway generates multiple chemically and stereochemically distinct glucuronide conjugates—each differing in linkage type (carbamoyl O-glucuronide vs. quaternary ammonium N-glucuronide vs. phenolic O-glucuronide), stereochemical identity (single S-enantiomer vs. diastereomeric mixture), and parent scaffold (2-demethyl vs. 8-hydroxy vs. parent tertiary amine) [1][2]. These structural differences are not academic subtleties; they directly govern hydrolytic stability, susceptibility to enzymatic or pH-dependent deconjugation, chromatographic retention behavior, and mass spectrometric fragmentation patterns [1][3]. Critically, the quaternary ammonium N-glucuronide of the R(-)-enantiomer undergoes in vivo deconjugation that artifactually prolongs the apparent elimination half-life of the parent drug, whereas the carbamoyl O-glucuronide and 8-hydroxy glucuronide of the S(+)-enantiomer do not exhibit this recyclization phenomenon [2]. Consequently, a researcher or quality-control laboratory cannot substitute one mirtazapine glucuronide reference standard for another without risking misidentification of metabolites, inaccurate quantification in LC-MS/MS assays, and flawed pharmacokinetic parameter estimation. The quantitative evidence detailed below establishes exactly where CAS 125426-33-7 is irreplaceable relative to its closest in-class comparators.

Org 3770 Glucuronide (CAS 125426-33-7): Quantified Differential Evidence Against Closest Analogs and In-Class Alternatives


Carbamoyl O-Glucuronide Linkage (CAS 125426-33-7) vs. Quaternary Ammonium N-Glucuronide (CAS 1080533-15-8): Structural Chemotype Determines Deconjugation Liability

Org 3770 glucuronide (CAS 125426-33-7) is a carbamoyl O-linked β-D-glucuronide conjugated at the N2-carbonyl of 2-demethyl-mirtazapine, with molecular formula C₂₃H₂₅N₃O₈ and MW 471.5 g/mol [1]. In contrast, mirtazapine N-glucuronide (CAS 1080533-15-8) is a quaternary ammonium N-glucuronide formed by direct conjugation at the tertiary amine nitrogen of the parent drug, with molecular formula C₂₃H₂₈N₃O₆ and MW 442.48 . This chemotype difference has a direct functional consequence: the quaternary ammonium N-glucuronide of the R(-)-enantiomer undergoes spontaneous and enzymatic deconjugation in vivo, regenerating the parent drug and artifactually prolonging the elimination half-life, whereas the carbamoyl O-glucuronide of the S-enantiomer does not participate in this enterohepatic-like recycling loop [2]. The Delbressine et al. (1998) human volunteer study explicitly ascribes the longer plasma half-life of the R(-)-enantiomer to "the preferred formation of a quaternary ammonium glucuronide of the R(-)-enantiomer," stating that "this glucuronide may be deconjugated, leading to a further circulation of the parent compound, thus causing a prolongation in the elimination half-life" [2].

Drug metabolism Glucuronide conjugation Bioanalytical method development Metabolite reference standard

Single (S)-Enantiomer Identity (CAS 125426-33-7) vs. Diastereomeric Mixture (CAS 1080533-15-8): Stereochemical Purity Differentiates Analytical Suitability

CAS 125426-33-7 is explicitly assigned by the MeSH Supplementary Concept database as the single (S)-isomer of Org 3770 glucuronide, with the corresponding (R)-isomer registered under a separate CAS number (125426-32-6) [1]. The IUPAC name confirms stereochemistry at the 7S position (corresponding to the 14b-position of the mirtazapine skeleton) and at all five glucuronic acid chiral centers (2S,3S,4S,5R,6S) . In contrast, the commercially available mirtazapine N-glucuronide (CAS 1080533-15-8) is explicitly sold and characterized as a "mixture of diastereomers"—a product of non-stereoselective quaternary ammonium glucuronidation that generates two diastereomeric products from the racemic parent drug . This difference is critical because the R(-) and S(+) enantiomers of mirtazapine exhibit divergent metabolic fates: the R(-)-enantiomer preferentially forms the quaternary ammonium N-glucuronide (subject to deconjugation), while the S(+)-enantiomer is preferentially metabolized via 8-hydroxylation followed by phenolic glucuronidation [2]. A diastereomeric mixture cannot serve as a stereochemically resolved reference for enantioselective pharmacokinetic studies or for methods employing chiral chromatographic separation.

Chiral analysis Stereoselective metabolism Reference standard qualification Regulatory bioanalysis

Plasma Glucuronide-to-Parent Ratios: 59.50-Fold Difference Between 8-OH-MIR-G/8-OH-MIR and MIR-G/MIR Pathways Demonstrates That Glucuronidation Efficiency Is Pathway-Specific, Not Interchangeable

In a steady-state pharmacokinetic study of 79 Japanese psychiatric patients receiving mirtazapine (MIR) for 1–8 weeks, Shinozaki et al. (2019) quantified five analytes in plasma: MIR, N-desmethylmirtazapine (DMIR), 8-hydroxy-mirtazapine (8-OH-MIR), mirtazapine glucuronide (MIR-G), and 8-hydroxy-mirtazapine glucuronide (8-OH-MIR-G) [1]. The median plasma concentration of 8-OH-MIR was only 1.42 nmol/L, whereas its glucuronide conjugate 8-OH-MIR-G reached a median of 111.60 nmol/L—yielding a glucuronide-to-parent ratio of 59.50 [1]. This stands in stark contrast to the MIR-G/MIR ratio of 0.92 (MIR-G median 75.00 nmol/L vs. MIR median 92.71 nmol/L), revealing an approximately 65-fold difference in the extent of glucuronidation between these two metabolic pathways [1]. Crucially, this dataset demonstrates that 'total mirtazapine glucuronide' is not a meaningful analytical target; the specific glucuronide species must be individually resolved and quantified, as their plasma abundances differ by orders of magnitude relative to their respective parent substrates [1]. The steady-state concentrations of all analytes were unaffected by CYP2D6*5 and CYP2D6*10 allele status, indicating that the glucuronidation pathways are not contingent on CYP2D6-mediated oxidation [1].

Therapeutic drug monitoring Pharmacokinetic modeling Metabolite quantification Population pharmacokinetics

Enantioselective Metabolic Routing: R(-) Quaternary Ammonium Glucuronide vs. S(+) 8-Hydroxy Glucuronide—Two Divergent Fates from a Single Racemic Parent

Delbressine et al. (1998) demonstrated that the pharmacokinetics of racemic mirtazapine are enantioselective in humans [1]. The R(-)-enantiomer exhibited the longest elimination half-life from plasma, a phenomenon explicitly ascribed to the preferred formation of a quaternary ammonium N-glucuronide of the R(-)-enantiomer, which undergoes deconjugation and re-circulates the parent compound [1]. By contrast, the S(+)-enantiomer was preferentially metabolized via 8-hydroxylation followed by phenolic O-glucuronidation (yielding 8-OH-MIR-G), a pathway that does not involve deconjugation-recirculation [1]. The area under the plasma concentration-time curve (AUC) of mirtazapine was approximately three times higher than the AUC of demethylmirtazapine (AUC ratio ≈ 3:1), and the demethyl metabolite was estimated to contribute only 5%–10% of the total pharmacodynamic activity of mirtazapine [1][2]. Mirtazapine was extensively metabolized, with over 80% of the administered dose excreted in urine and feces within a few days, and glucuronide conjugates constituted the predominant urinary metabolites [1]. This enantioselective metabolic routing means that CAS 125426-33-7—the S-enantiomer carbamoyl O-glucuronide of 2-demethyl-mirtazapine—represents a distinct terminal branch of the S(+) metabolic pathway, fundamentally different in origin and behavior from the R(-)-derived quaternary ammonium glucuronide [1][3].

Enantioselective metabolism Drug disposition Pharmacokinetic modeling Metabolite identification

Physicochemical Scaffold Differentiation: 6-Aza Substitution (Mirtazapine Series) Alters Dipole Moment 3-Fold and Oxidation Potential Relative to Mianserin Series, Propagating to Glucuronide Conjugates

Kelder et al. (1997) conducted a systematic head-to-head comparison of the physicochemical properties of mirtazapine (6-azamianserin, Org 3770) and its closest structural analog mianserin, where the single isosteric replacement of CH (mianserin) by N (mirtazapine) at position 6 of the tetracyclic scaffold was shown to produce profound differences [1]. The dipole moment of mirtazapine is three times larger than that of mianserin (3×), with the dipole-moment vectors oriented roughly perpendicular to each other, making mirtazapine significantly more polar and yielding a lower chromatographic retention index [1]. The oxidation potential of mirtazapine is significantly higher than that of mianserin, and the pKa of mirtazapine is slightly but significantly lower [1]. These scaffold-level differences are inherited by all downstream metabolites, including the glucuronide conjugates: the increased polarity and altered charge distribution of the 6-aza core directly influence the chromatographic retention, ionization efficiency in mass spectrometry, and solubility of Org 3770 glucuronide (CAS 125426-33-7) relative to any mianserin-derived glucuronide [1][2]. Additionally, the quaternary ammonium N-glucuronide of mianserin is formed only in humans and not in common laboratory animal species (rat, mouse, rabbit, guinea pig), indicating species-specific glucuronidation that complicates pre-clinical-to-clinical translation [3].

Physicochemical characterization Structure-metabolism relationship Chromatographic method development Drug metabolite profiling

Synthetic Identity Confirmation: β-Glucuronide Authenticated Against Isolated Human Metabolite Establishes Reference Standard Fidelity

Van Boeckel et al. (1985) reported the first total synthesis of glucuronides derived from mianserin and its 6-aza analogue (Org 3770) [1]. Among several synthetic strategies investigated, the most successful approach employed BF₃-catalyzed coupling of 1,2,3,4,10,14b-hexahydro-8-hydroxy-2-(trifluoroacetyl)dibenzo[c,f]pyrazino[1,2-a]azepine (or its 6-aza analogue) with methyl [trichloroethanimidoyl 2,3,4-tris-O-(phenylmethyl)-α-D-glucopyranosid]uronate, yielding fully protected glycosides as diastereomeric β/α mixtures [1]. After deprotection, the glucuronides of 2-demethylmianserin and 2-demethyl-Org 3770 were obtained, and the corresponding N(2)-methyl analogues were prepared by reductive methylation [1]. Critically, the synthetic β-glucuronides were confirmed to be identical with the isolated metabolites of mianserin and Org 3770 by direct chromatographic and spectroscopic comparison [1]. This authentication step—direct matching of synthetic product against biologically derived metabolite—establishes CAS 125426-33-7 as the structurally verified, bona fide human metabolite reference standard, distinguishing it from commercially available glucuronide products that may lack such identity-of-standard confirmation [1].

Reference standard characterization Metabolite synthesis Structural elucidation Bioanalytical method validation

Org 3770 Glucuronide (CAS 125426-33-7): Evidence-Anchored Research and Industrial Application Scenarios


Enantioselective Pharmacokinetic Studies Requiring Stereochemically Resolved Metabolite Quantification

In studies comparing the disposition of R(-) and S(+) mirtazapine enantiomers, CAS 125426-33-7 serves as the single-enantiomer reference standard for the S-specific carbamoyl O-glucuronide branch of 2-demethyl-mirtazapine metabolism. The Delbressine et al. (1998) human volunteer study established that R(-) and S(+) enantiomers follow divergent glucuronidation routes—quaternary ammonium N-glucuronide (deconjugatable, half-life-prolonging) vs. 8-hydroxy/ carbamoyl O-glucuronide (terminal), respectively [1]. Use of CAS 125426-33-7 rather than a diastereomeric mixture (CAS 1080533-15-8) ensures unambiguous chromatographic peak assignment for the S-enantiomer-derived carbamoyl glucuronide, which is essential when chiral LC-MS/MS methods are employed to separately track the metabolic fate of each enantiomer [1][2].

Regulated Bioanalytical Method Development and Validation for Mirtazapine Therapeutic Drug Monitoring (TDM)

The Shinozaki et al. (2019) steady-state patient data demonstrate that glucuronide-to-parent plasma ratios differ by approximately 65-fold between the carbamoyl glucuronide (MIR-G/MIR = 0.92) and the 8-hydroxy phenolic glucuronide (8-OH-MIR-G/8-OH-MIR = 59.50) pathways [3]. A validated LC-MS/MS method intended for clinical TDM must resolve and independently calibrate each glucuronide species, as their plasma concentrations span a wide dynamic range (median MIR-G: 75.00 nmol/L; median 8-OH-MIR-G: 111.60 nmol/L) [3]. CAS 125426-33-7, as the structurally authenticated carbamoyl O-glucuronide (identity confirmed by synthetic-to-isolated metabolite match [2]), provides the definitive calibration reference for the MIR-G fraction, enabling accurate quantification that cannot be achieved using a generic 'total glucuronide' standard.

In Vitro Metabolism Studies Investigating UGT Isoform-Specific Glucuronidation of Mirtazapine and Its Demethylated Metabolite

While the quaternary ammonium N-glucuronide of the parent mirtazapine is formed by UGT1A4 and UGT2B10 [4], the carbamoyl O-glucuronide of 2-demethyl-mirtazapine (CAS 125426-33-7) represents a structurally distinct conjugation substrate—a secondary amine carbamate rather than a tertiary amine. In vitro incubation studies using recombinant UGT isoforms, human liver microsomes, or hepatocyte cultures require CAS 125426-33-7 as the authentic product standard to quantify the formation rate of this specific O-glucuronide and distinguish it from the concurrently formed N-glucuronide and 8-OH phenolic glucuronide [2]. The Van Boeckel et al. (1985) synthesis provides the structural basis for confident identification of this metabolite in enzyme kinetic assays [2].

Species Comparison Studies of Mirtazapine Metabolism for Pre-Clinical to Clinical Translation

The De Jongh et al. (1981) mianserin metabolism study established that quaternary ammonium N-glucuronide formation is human-specific (absent in rat, mouse, rabbit, and guinea pig) [5]. Since mirtazapine is the 6-aza analogue of mianserin and shares its human-specific N-glucuronidation liability [5][1], any cross-species metabolic comparison intended to select an appropriate toxicology species or to interpret pre-clinical pharmacokinetic data must differentiate between the human-specific quaternary N-glucuronide (CAS 1080533-15-8), the carbamoyl O-glucuronide (CAS 125426-33-7), and the 8-OH phenolic glucuronide (CAS 155239-47-7). CAS 125426-33-7 is the necessary reference standard for tracking the 2-demethylation-O-glucuronidation branch, which may be conserved across species even when N-glucuronidation is not [5][1].

Quote Request

Request a Quote for Org 3770 glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.